(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol
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Overview
Description
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the Ullmann condensation , where a halogenated phenol reacts with a halogenated benzene in the presence of a copper catalyst under high temperature and pressure.
Industrial Production Methods
In an industrial setting, the compound is produced using advanced chemical reactors that allow for precise control of reaction conditions. Continuous flow chemistry is often employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: : Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as Grignard reagents (RMgX) are typically employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-bromophenyl-5-chloro-2-methoxybenzoic acid.
Reduction: : Production of 4-bromophenyl-5-chloro-2-methoxybenzyl alcohol.
Substitution: : Introduction of alkyl or aryl groups at the halogenated positions.
Scientific Research Applications
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Studied for its potential therapeutic effects in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: is compared with other similar compounds to highlight its uniqueness:
4-Bromophenol: : Lacks the methoxy and chloro groups, resulting in different chemical properties.
2-Methoxyphenol: : Does not contain the bromo or chloro substituents, leading to distinct reactivity.
5-Chloro-2-methoxybenzyl alcohol: : Similar structure but with a different functional group at the end of the molecule.
This compound .
Properties
IUPAC Name |
(4-bromophenyl)-(5-chloro-2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-18-13-7-6-11(16)8-12(13)14(17)9-2-4-10(15)5-3-9/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMMPZFIVLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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